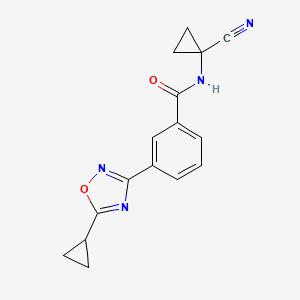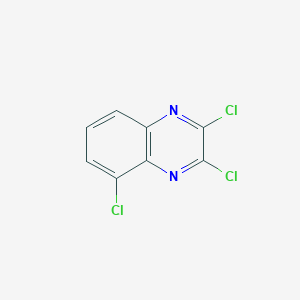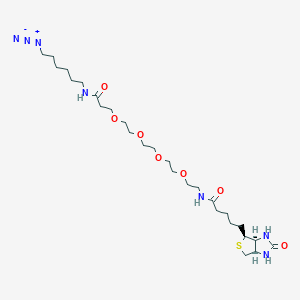![molecular formula C22H27FN2O5S2 B2396322 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-01-5](/img/structure/B2396322.png)
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FSD-C10 and is a spirocyclic compound that contains both sulfonamide and oxadiazole functional groups.
Mécanisme D'action
The mechanism of action of FSD-C10 is not fully understood. However, studies have shown that FSD-C10 inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting Hsp90 activity, FSD-C10 disrupts multiple signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
FSD-C10 has been shown to have several biochemical and physiological effects. Studies have shown that FSD-C10 induces apoptosis, or programmed cell death, in cancer cells. Additionally, FSD-C10 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. FSD-C10 has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FSD-C10 for lab experiments is its potency and selectivity for cancer cells. FSD-C10 has been shown to exhibit low toxicity towards normal cells, making it an ideal candidate for cancer research. However, one of the limitations of FSD-C10 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of FSD-C10. One potential direction is the optimization of the synthesis method to improve the yield and purity of FSD-C10. Another direction is the investigation of FSD-C10 in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of FSD-C10 and its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis method for FSD-C10 involves the reaction of 4-fluorobenzenesulfonyl chloride with mesitylenesulfonyl hydrazide in the presence of a base such as triethylamine. This reaction results in the formation of 4-(mesitylsulfonyl)-1,2,3-triazole, which is then reacted with 1,2-dibromoethane to form the spirocyclic compound FSD-C10. The overall synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
FSD-C10 has been shown to have potential applications in various scientific research fields. One of the most promising applications of FSD-C10 is in the field of cancer research. Studies have shown that FSD-C10 exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, FSD-C10 has been shown to inhibit the growth of cancer stem cells, which are responsible for cancer recurrence and metastasis.
Propriétés
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHKRLAJVIAQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
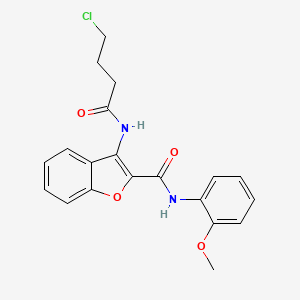
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)
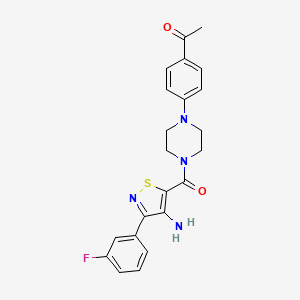

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
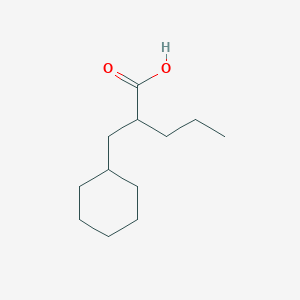
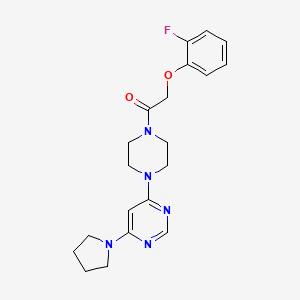

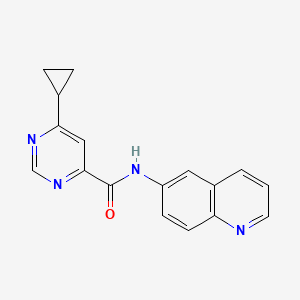
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)
